molecular formula C22H17N3O3 B11704123 N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide

N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide

Cat. No.: B11704123
M. Wt: 371.4 g/mol
InChI Key: CQRIOXCEDGDTCK-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide is a complex organic compound that belongs to the class of hydrazides This compound features an indole nucleus, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide typically involves the condensation of an appropriate indole derivative with a naphthohydrazide. One common method is the reaction of 1-allyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-hydroxy-2-naphthohydrazide in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide is unique due to the presence of both indole and naphthalene moieties, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

3-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminonaphthalene-2-carboxamide

InChI

InChI=1S/C22H17N3O3/c1-2-11-25-18-10-6-5-9-16(18)20(22(25)28)23-24-21(27)17-12-14-7-3-4-8-15(14)13-19(17)26/h2-10,12-13,26,28H,1,11H2

InChI Key

CQRIOXCEDGDTCK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC4=CC=CC=C4C=C3O

Origin of Product

United States

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